molecular formula C16H21ClN2O2 B2626237 N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361728-40-5

N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2626237
CAS RN: 2361728-40-5
M. Wt: 308.81
InChI Key: CXHCZKLNDOYHLF-UHFFFAOYSA-N
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Description

N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide, commonly known as CEM, is a synthetic compound that belongs to the family of enkephalinase inhibitors. It has been extensively studied for its potential applications in the field of neuroscience and pain management.

Mechanism of Action

CEM works by inhibiting the breakdown of enkephalins, which are endogenous opioids that play a role in pain management and mood regulation. By inhibiting the breakdown of enkephalins, CEM increases their concentration in the brain, leading to increased analgesia and improved mood.
Biochemical and Physiological Effects
CEM has been shown to have analgesic effects in animal models of pain. Additionally, it has been shown to increase the concentration of enkephalins in the brain, leading to improved mood. CEM has also been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using CEM in lab experiments is its specificity for enkephalinase inhibition. Additionally, CEM has been shown to have a low toxicity profile in animal studies. However, one limitation is the difficulty in synthesizing pure CEM, which can lead to variability in experimental results.

Future Directions

There are several future directions for research on CEM. One area of interest is its potential use in treating addiction and depression. Additionally, further studies are needed to determine the optimal dosage and administration of CEM for pain management. Finally, research is needed to identify any potential side effects or long-term effects of CEM use.
Conclusion
In conclusion, CEM is a synthetic compound that has been extensively studied for its potential applications in pain management and neuroscience research. It works by inhibiting the breakdown of enkephalins, leading to increased analgesia and improved mood. While there are advantages to using CEM in lab experiments, there are also limitations due to the difficulty in synthesizing pure CEM. Future research is needed to determine the optimal dosage and administration of CEM and to identify any potential side effects or long-term effects of its use.

Synthesis Methods

The synthesis of CEM involves the reaction of N-ethylprop-2-enamide with 1-(2-chlorophenyl)ethylamine and methylamine. The resulting product is then purified using chromatography techniques. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

CEM has been studied extensively for its potential applications in pain management and neuroscience research. It has been shown to have analgesic effects in animal models of pain. Additionally, CEM has been studied for its potential use in treating addiction and depression.

properties

IUPAC Name

N-[2-[1-(2-chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2/c1-5-15(20)19(6-2)11-16(21)18(4)12(3)13-9-7-8-10-14(13)17/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCZKLNDOYHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N(C)C(C)C1=CC=CC=C1Cl)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[1-(2-chlorophenyl)ethyl](methyl)carbamoyl}methyl)-N-ethylprop-2-enamide

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